molecular formula C13H16N2O2 B3317610 N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide CAS No. 96605-63-9

N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide

Cat. No.: B3317610
CAS No.: 96605-63-9
M. Wt: 232.28 g/mol
InChI Key: FBZDFAKFAMKMMN-CMDGGOBGSA-N
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Description

N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with dimethylaminoacrolein under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes related to disease processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide
  • N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)propionamide
  • N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)butyramide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)8-9-15(2)3/h4-9H,1-3H3,(H,14,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZDFAKFAMKMMN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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